N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide
Description
N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base synthesized by condensing furan-2-carbohydrazide with 3,4-dimethoxybenzaldehyde. Its structure features a furan ring linked via a hydrazide group to a 3,4-dimethoxyphenyl moiety. This compound has garnered attention for its role as a fluorescent chemosensor for detecting Cr(VI) and ascorbic acid via inner filter effects .
Properties
Molecular Formula |
C14H14N2O4 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-18-11-6-5-10(8-13(11)19-2)9-15-16-14(17)12-4-3-7-20-12/h3-9H,1-2H3,(H,16,17)/b15-9+ |
InChI Key |
DUBMAOPSHFSFAX-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CO2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted hydrazides with various functional groups.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties through in-silico molecular docking studies.
Industry: Utilized in the development of fluorescent sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide varies depending on its application:
Comparison with Similar Compounds
Structural Variations
Key structural differences arise from substituents on the phenyl ring and the carbohydrazide backbone:
Physicochemical Properties
Spectroscopic Features
- IR Spectroscopy :
- NMR :
Crystallographic Insights
- Target compound: No direct data, but analogues like N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide exhibit planar furan rings with dihedral angles <15° between aromatic systems .
- Iodo-substituted analogue : Intramolecular O–H⋯N hydrogen bonding and layered crystal packing via I⋯I interactions .
Antimicrobial Activity
- Triazole derivatives (e.g., 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol) show moderate activity against S. aureus and E. coli due to sulfur-containing heterocycles .
Comparative Analysis
Substituent Effects
- Electron-donating groups (e.g., methoxy, hydroxy) enhance solubility and metal-binding capacity. The 3,4-dimethoxy groups in the target compound improve electron density for Cr(VI) interaction .
- Bulkier groups (e.g., indole in 3o) increase steric hindrance, reducing reactivity but improving thermal stability .
Biological Activity
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, structural characterization, and various biological assays that elucidate its pharmacological properties.
Synthesis and Structural Characterization
The synthesis of this compound involves the condensation reaction between furan-2-carbohydrazide and 3,4-dimethoxybenzaldehyde. The compound's structure has been confirmed through various spectroscopic techniques including FTIR, NMR, and X-ray diffraction analysis.
Table 1: Characterization Techniques and Findings
| Technique | Findings |
|---|---|
| FTIR | Characteristic peaks corresponding to C=O and N-H bonds were observed. |
| 1H NMR | Chemical shifts indicating the presence of methoxy groups and aromatic protons. |
| X-ray Diffraction | Crystal structure revealed hydrogen bonding interactions stabilizing the molecular framework. |
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. The compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a notable reduction in DPPH radicals.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound possesses moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis in these cell lines, as evidenced by increased annexin V staining in flow cytometry assays.
Table 2: Biological Assays Summary
| Biological Activity | Methodology | Result |
|---|---|---|
| Antioxidant | DPPH Assay | Significant radical scavenging |
| Antimicrobial | MIC Determination | MIC: 50-100 µg/mL |
| Anticancer | MTT Assay | Induced apoptosis in HeLa and MCF-7 cells |
Case Studies and Research Findings
Recent research has focused on the molecular mechanisms underlying the biological activities of this compound. A study published in a peer-reviewed journal highlighted the role of this compound in inhibiting specific signaling pathways associated with cancer cell proliferation. This was corroborated by computational studies that predicted binding interactions with key proteins involved in cell cycle regulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
